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molecular formula C11H13NS B8492476 2-(Methylthio)-4,5-dihydro-3h-1-benzazepine

2-(Methylthio)-4,5-dihydro-3h-1-benzazepine

Cat. No. B8492476
M. Wt: 191.29 g/mol
InChI Key: WVBIBARAHAPZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546377B2

Procedure details

A solution of Example 182B (2.3 g, 12.97 mmol) in acetone (51.9 mL) was heated to 60° C. in and oil bath. Then potassium hydroxide (36.4 g, 649 mmol) was added followed by the dropwise addition of iodomethane (0.811 mL, 12.97 mmol). The resulting yellow slurry was stirred for 5 minutes and then the solids were collected by filtration. The solids were washed with acetone and the filtrate was concentrated to obtain the crude title compound which was used was used without purification for the next reaction.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
51.9 mL
Type
solvent
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
0.811 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][CH2:3][C:2]1=[S:12].[OH-].[K+].I[CH3:16]>CC(C)=O>[CH3:16][S:12][C:2]1[CH2:3][CH2:4][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
N1C(CCCC2=C1C=CC=C2)=S
Name
Quantity
51.9 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
36.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.811 mL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
The resulting yellow slurry was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
The solids were washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CSC1=NC2=C(CCC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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